Bienvenue dans la boutique en ligne BenchChem!

Dobutamine (tartrate)

Radioligand binding Adrenergic receptor pharmacology Receptor subtype selectivity

Dobutamine tartrate (CAS 101626-66-8) is a racemic β₁-AR agonist whose (+)-isomer drives potent β₁ agonism/α₁ antagonism while the (−)-isomer contributes α₁ pressor effects—yielding increased cardiac output with minimal net change in systemic vascular resistance, a profile unattainable with dopamine or norepinephrine. Its negligible arrhythmic activity in ischemic myocardium makes it the agent of choice for post-MI low-output models. The 2‑minute half‑life enables rapid titration in stress‑echocardiography protocols. Insist on ≥98% purity and verify stereoisomeric composition by HPLC for reproducible ischemia‑reperfusion, ventricular‑vascular coupling, and β‑AR subtype selectivity studies.

Molecular Formula C22H29NO9
Molecular Weight 451.5 g/mol
Cat. No. B14801993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDobutamine (tartrate)
Molecular FormulaC22H29NO9
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyWZIUXGZIVZDXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dobutamine (Tartrate) – Pharmacological Profile and Research-Grade Procurement Specifications


Dobutamine (tartrate) (CAS 101626-66-8; molecular formula C₂₂H₂₉NO₉; MW 451.47) is the tartrate salt of a synthetic catecholamine that functions as a moderately selective β₁-adrenergic receptor (β₁-AR) agonist, with relatively weak activity at α₁-AR and β₂-AR [1]. The compound is a racemic mixture of (+) and (−) stereoisomers with opposing but complementary pharmacodynamic properties: the (+)-isomer acts as a potent β₁-AR agonist and α₁-AR antagonist, while the (−)-isomer is primarily an α₁-AR agonist [2]. Dobutamine directly stimulates myocardial β₁-AR to increase contractility and stroke volume, resulting in increased cardiac output without causing the release of endogenous norepinephrine—a key mechanistic distinction from dopamine [3]. The compound is indicated for short-term inotropic support in cardiac decompensation and is widely used in dobutamine stress echocardiography [1].

Why Dobutamine (Tartrate) Cannot Be Interchanged with Other Inotropes or Catecholamines


Despite belonging to the broader catecholamine class, dobutamine's pharmacological profile diverges sharply from dopamine, isoproterenol, norepinephrine, and milrinone across multiple clinically and experimentally relevant dimensions. Its β₁/β₂ selectivity ratio (approximately 6- to 10-fold preference for β₁ over β₂ in radioligand binding assays) is absent in non-selective agents such as isoproterenol [1]. Its unique racemic stereoisomer composition—wherein the (+)-isomer provides potent β₁ agonism while the (−)-isomer's α₁ pressor effects are partially antagonized by the (+)-isomer—yields a hemodynamic profile characterized by increased cardiac output with minimal net change in systemic vascular resistance, a feature not shared by dopamine (which increases mean aortic pressure and fails to reduce left ventricular filling pressure) or norepinephrine (which increases systemic vascular resistance substantially) [2][3]. These pharmacodynamic differences translate into distinct advantages in specific clinical contexts and experimental models, making direct substitution without protocol adjustment scientifically inadvisable.

Product-Specific Quantitative Evidence Guide: Dobutamine (Tartrate) Differentiation Data


β₁-Adrenergic Receptor Subtype Selectivity: Radioligand Binding Kd Values

Dobutamine exhibits quantifiable selectivity for β₁- over β₂-adrenergic receptors. In competitive radioligand binding studies using [³H]dihydroalprenolol (DHA), dobutamine demonstrated significantly greater affinity for the β₁ subtype (Kd = 2.5 μM in rat heart; Kd = 2.6 μM in turkey erythrocyte) compared with the β₂ subtype (Kd = 14.8 μM in frog heart; Kd = 25.4 μM in rat lung) (P < 0.001) [1]. This yields a β₁/β₂ selectivity ratio of approximately 6- to 10-fold, depending on the tissue preparation. By contrast, isoproterenol—commonly employed as a non-selective β-AR agonist comparator—lacks such subtype discrimination [2]. For α-adrenergic receptors, dobutamine showed markedly greater affinity for α₁ (Kd = 0.09 μM in rat heart, identified by [³H]prazosin) than for α₂ (Kd = 9.3 μM in human platelet, identified by [³H]dihydroergocryptine) (P < 0.001) [1].

Radioligand binding Adrenergic receptor pharmacology Receptor subtype selectivity

Hemodynamic Differentiation: Left Ventricular Filling Pressure and Mean Aortic Pressure vs Dopamine

In a direct head-to-head comparison in patients with chronic low-output cardiac failure, dobutamine and dopamine were titrated to achieve similar increments in cardiac output. Dobutamine reduced left ventricular filling pressure (LVFP) from 25 ± 2 mmHg to 17 ± 2 mmHg, whereas dopamine increased LVFP to 30 ± 3 mmHg [1]. In a separate study of 12 patients with severe congestive heart failure, dobutamine produced a distinct increase in cardiac index while lowering LV end-diastolic pressure and leaving mean aortic pressure unchanged; dopamine, in contrast, also improved cardiac index but at the expense of a greater increase in heart rate and was ineffective in lowering LV end-diastolic pressure, while increasing mean aortic pressure [2]. In septic shock patients, arterial pressure increased by 17% with dopamine whereas it did not significantly change with dobutamine due to a 19% reduction in systemic vascular resistance; dobutamine decreased filling pressures (right: 14%; left: 28%) while dopamine slightly increased them [3].

Cardiac hemodynamics Heart failure Inotropic therapy

Reduced Arrhythmogenicity in Ischemic Myocardium vs Dopamine, Norepinephrine, and Isoproterenol

In a comparative study employing coronary-ligated Beagle dogs, the arrhythmogenic activity of dobutamine was weaker than that of dopamine, norepinephrine, and isoproterenol, both in the early stages and at 48 hours after coronary ligation [1]. In a separate study, dobutamine lacked significant arrhythmic activity in ischemic dog hearts, whereas dopamine, norepinephrine, and isoproterenol all caused severe ectopic activity [2]. Dobutamine increased the contractility of isolated cat papillary muscles more than isoproterenol, but increased automaticity less—demonstrating a favorable inotropic-to-chronotropic dissociation not observed with the comparators [2]. The positive inotropic potency rank order was isoproterenol (115) > norepinephrine (15) > dobutamine (1) > dopamine (0.36), yet dobutamine's activity to induce spontaneous contractions of papillary muscle was weakest among all catecholamines tested [1].

Arrhythmogenesis Myocardial ischemia Catecholamine safety

Pharmacokinetic Half-Life and Titratability Advantage vs Milrinone and Levosimendan

Dobutamine has a plasma half-life of approximately 2 minutes, with clearance of 115 ± 63 mL/min/kg, and reaches steady-state plasma concentration within 10–12 minutes after infusion initiation [1][2]. In comparison, milrinone has a half-life of approximately 2–2.5 hours, and levosimendan's active metabolite (OR-1896) has a half-life exceeding 80 hours [3][4]. The approximately 60- to 70-fold shorter half-life of dobutamine relative to milrinone enables rapid dose titration and prompt hemodynamic effect termination upon infusion discontinuation—a critical advantage in acute care settings where hemodynamic status can change rapidly. The half-life difference between dobutamine and levosimendan is even more pronounced (approximately 2,400-fold when considering levosimendan's active metabolite) [4].

Pharmacokinetics Drug titration Intravenous inotropes

Direct-Acting Mechanism Independent of Endogenous Norepinephrine Release vs Dopamine

Unlike dopamine, which exerts a significant portion of its inotropic effect indirectly through the release of endogenous norepinephrine from sympathetic nerve terminals, dobutamine acts directly on adrenergic receptors without causing norepinephrine release [1][2]. This mechanistic distinction has experimentally verifiable consequences: dopamine's inotropic response is attenuated over prolonged infusion as norepinephrine stores become depleted, whereas dobutamine's direct receptor-mediated effect is sustained [3]. In patients with low cardiac output following acute myocardial infarction, dobutamine reduced plasma norepinephrine levels (consistent with reflex reduction in sympathetic tone), while dopamine increased norepinephrine levels via its indirect releasing action [4]. Furthermore, unlike dopamine, dobutamine does not activate dopamine receptors and produces no dopamine-like renal vasodilation [5].

Mechanism of action Indirect sympathomimetic Norepinephrine release

Unique Racemic Stereoisomer Pharmacology: Opposing Enantiomer Effects Produce Net Hemodynamic Selectivity

Dobutamine is administered as a racemic mixture of (+) and (−) stereoisomers with opposing pharmacodynamic properties. The (+)-isomer is a potent β₁-AR agonist (approximately 10-fold more potent than the (−)-isomer at β receptors) and a competitive α₁-AR antagonist, while the (−)-isomer is predominantly an α₁-AR agonist [1][2]. The isomeric activity ratio is approximately 1 log unit in favor of the (+)-isomer for both inotropic and chronotropic responses [3]. This unique arrangement means that (−)-dobutamine's α₁-mediated vasoconstrictive effects are functionally antagonized by (+)-dobutamine's α₁-blocking activity, resulting in a net hemodynamic profile of increased cardiac output with minimal change in systemic vascular resistance [4]. In the isolated rat portal vein, the racemate acts as an α-agonist with approximately half the potency of (−)-dobutamine alone, confirming the attenuating effect of the (+)-isomer on α-mediated responses [5]. This stereoisomer-based self-modulation is absent in all major comparator inotropes, including dopamine, isoproterenol, norepinephrine, and milrinone.

Stereoisomer pharmacology Racemic mixture Enantiomer-specific activity

Optimal Research and Industrial Application Scenarios for Dobutamine (Tartrate)


Inotropic Stimulation in Ischemic Heart Failure Models Requiring Low Arrhythmogenic Risk

Dobutamine (tartrate) is the preferred inotropic agent for experimental models of ischemic heart failure or post-myocardial infarction low-output states where ventricular arrhythmia induction would confound results or cause premature mortality. Its demonstrated lack of significant arrhythmic activity in ischemic dog hearts—in contrast to dopamine, norepinephrine, and isoproterenol, which all caused severe ectopic activity [1]—makes it particularly suited for protocols requiring sustained inotropic support without pro-arrhythmic interference. Procurement specifications should prioritize dobutamine tartrate with documented purity (≥99.0%) for reproducible dosing in ischemia-reperfusion or coronary ligation models .

Hemodynamic Studies Requiring Afterload-Independent Inotropy with Filling Pressure Reduction

In protocols measuring load-independent indices of contractility or investigating ventricular-vascular coupling, dobutamine's ability to increase cardiac output while simultaneously reducing left ventricular filling pressure (LVFP from 25 ± 2 to 17 ± 2 mmHg) without elevating mean aortic pressure offers a crucial experimental advantage over dopamine, which increases LVFP (to 30 ± 3 mmHg) and raises mean aortic pressure [1]. This profile is ideal for studies isolating inotropic from vasopressor effects, particularly in large-animal models of cardiogenic shock where the dopamine/dobutamine combination has been validated as a standard regimen .

β₁-Selective Adrenergic Pharmacology and Stereoisomer Structure-Activity Studies

For receptor pharmacology laboratories conducting β-AR subtype selectivity studies or enantiomer-specific SAR investigations, dobutamine tartrate provides a well-characterized tool compound. Its β₁/β₂ selectivity ratio (Kd: 2.5–2.6 μM for β₁ vs 14.8–25.4 μM for β₂, approximately 6- to 10-fold) [1] and its unique racemic stereoisomer composition—where (+)-dobutamine is a ~10-fold more potent β₁ agonist than (−)-dobutamine and also functions as an α₁ antagonist —enable experimental designs that non-selective agonists or single-enantiomer agents cannot support. Researchers should verify stereoisomeric composition by HPLC when sourcing from different salt forms.

Dobutamine Stress Echocardiography (DSE) Protocols and Diagnostic Imaging Research

Dobutamine tartrate is the pharmacological stress agent of choice for dobutamine stress echocardiography (DSE), a validated diagnostic modality for coronary artery disease detection. In a large-scale analysis of 10,006 DSE tests, the procedure demonstrated high feasibility and safety when properly performed, with adverse effects occurring more frequently in patients with positive findings for ischemia than in those with negative findings [1]. The compound's 2-minute half-life allows rapid termination of pharmacological stress upon completion of imaging or occurrence of adverse events—an advantage not shared by longer-acting alternatives such as milrinone (half-life ~2 hours) . Procurement for DSE research requires pharmaceutical-grade dobutamine tartrate suitable for intravenous infusion with documented sterility and endotoxin specifications.

Quote Request

Request a Quote for Dobutamine (tartrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.